molecular formula C10H14O2 B8728155 Bicyclo(2.2.1)hept-5-ene-2-methanol, acetate CAS No. 10471-24-6

Bicyclo(2.2.1)hept-5-ene-2-methanol, acetate

Cat. No. B8728155
Key on ui cas rn: 10471-24-6
M. Wt: 166.22 g/mol
InChI Key: JHPLUQZQEHCSIP-UHFFFAOYSA-N
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Patent
US07550546B2

Procedure details

Dicyclopentadiene 1094 g (manufactured by Wako Pure Chemical Industries, Ltd.), 1772 g of allyl acetate (manufactured by Wako Pure Chemical Industries, Ltd.), 1 g of hydroquinone (manufactured by Wako Pure Chemical Industries, Ltd.) were placed into an autoclave, and a space was replaced by nitrogen. The mixture was stirred at an internal temperature of 180° C. in a sealed system for 9 hours (rotating speed=300 rpm). The reaction mixture was filtered, and volatile components were evaporated. The residue was subjected to precision distillation (length of column=120 cm, filler=Propak, reflux ratio=10/1, pressure=10 mmHg, trap temperature=89° C.), thereby obtaining colorless and transparent NBCH2OCOCH3. The peak purity thereof was measured by gas chromatography, and the NBCH2OCOCH3 has the purity of 99.9% and endo/exo ratio of 83/17.
Quantity
1094 g
Type
reactant
Reaction Step One
Quantity
1772 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:5]2[CH:6]3[CH:10]=[CH:9][CH:8]([CH:4]2C=C1)[CH2:7]3.[C:11]([O:14]CC=C)(=[O:13])[CH3:12].C1(C=CC(O)=CC=1)O>>[C:11]([O:14][CH2:1][CH:5]1[CH2:4][CH:8]2[CH2:7][CH:6]1[CH:10]=[CH:9]2)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
1094 g
Type
reactant
Smiles
C1C=CC2C1C3CC2C=C3
Step Two
Name
Quantity
1772 g
Type
reactant
Smiles
C(C)(=O)OCC=C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at an internal temperature of 180° C. in a sealed system for 9 hours (rotating speed=300 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
volatile components were evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to precision distillation (length of column=120 cm, filler=Propak, reflux ratio=10/1, pressure=10 mmHg, trap temperature=89° C.)
CUSTOM
Type
CUSTOM
Details
obtaining colorless

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
C(C)(=O)OCC1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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